Ankaflavin

説明

特性

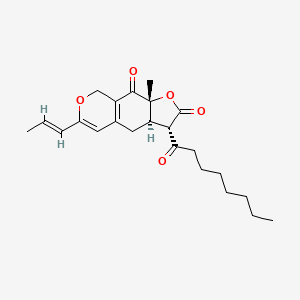

IUPAC Name |

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJNEHGKRUSLT-ODTNPMSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solid-State Fermentation (SSF)

Solid-state fermentation utilizes substrates such as rice, wheat, or soybean to cultivate Monascus purpureus. This method is cost-effective and mimics traditional Asian fermentation practices. Key parameters include substrate composition, moisture content (60–70%), and incubation temperature (25–30°C). For example, rice-based substrates yield higher this compound concentrations due to their starch content, which serves as a carbon source for pigment synthesis. A study demonstrated that SSF with rice flour produced 12.8 mg/g of this compound after 14 days, with optimal pH conditions between 5.5 and 6.5.

Liquid-State Fermentation (LSF)

Liquid-state fermentation employs submerged cultures in bioreactors for scalable production. The fermentation medium typically contains glucose, peptone, and metal ions (e.g., Mg²⁺, Fe³⁺) to enhance pigment biosynthesis. For instance, a patented method using Monascus purpureus NTU 568 achieved a 10-fold increase in this compound yield by optimizing nitrogen sources (NaNO₃) and agitation rates (150–200 rpm). Fermentation timelines range from 7 to 14 days, with extracellular pigment concentrations reaching 114 AU at 430 nm under extractive fermentation with Triton X-100.

Table 1: Comparative Fermentation Parameters for this compound Production

Extraction Techniques for this compound

Solvent Extraction

Polarity-based solvent extraction is critical for isolating this compound from fermentation biomass. Non-polar solvents like n-hexane preferentially extract yellow pigments while minimizing contamination from orange pigments (e.g., rubropunctatin). A study reported 85% recovery of this compound using n-hexane, with a solvent-to-solid ratio of 10:1 (v/w) and three extraction cycles. Acidic conditions (pH 2.0) further improve extraction efficiency by stabilizing the pigment structure.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic waves disrupt cell walls, enhancing solvent penetration and reducing extraction time. For example, UAE at 40 kHz for 30 minutes increased this compound yield by 22% compared to conventional methods. Optimal parameters include a temperature of 40°C and ethanol-water mixtures (70:30) as co-solvents.

Purification and Refinement Strategies

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC separates this compound from co-pigments using a two-phase solvent system (n-hexane:methanol:water = 10:7.5:2.5). This method achieves >99% purity by exploiting differences in partition coefficients. The process involves loading crude extract onto a chromatographic column, with elution times of 0–200 minutes yielding distinct pigment bands.

Macroporous Resin Adsorption

Weak-polar resins (e.g., CAD-40) selectively adsorb this compound from crude extracts. A gradient elution with ethanol (30–90%) removes impurities, achieving 95% purity in industrial settings.

Table 2: Purification Efficiency of this compound

| Method | Purity (%) | Recovery Rate (%) | Key Advantage |

|---|---|---|---|

| HSCCC | >99 | 78 | High resolution |

| Macroporous Resin | 95 | 85 | Scalability |

| Solvent Partitioning | 90 | 92 | Low cost |

| Reference |

Strain Optimization and Genetic Engineering

Mutagenesis for Enhanced Yield

UV and chemical mutagenesis have generated Monascus strains with 30–50% higher this compound productivity. For example, M. purpureus M12 mutants produced 15.2 mg/g of this compound under SSF, compared to 10.5 mg/g in wild-type strains.

Gene Cloning and Pathway Engineering

Overexpression of polyketide synthase (PKS) genes (MpigA, MpigE) upregulates azaphilone biosynthesis. In one study, recombinant M. purpureus strains produced 18.6 mg/g of this compound, a 40% increase over controls.

Industrial Production and Scalability

Pilot-Scale Fermentation

Industrial bioreactors (1,000 L capacity) use fed-batch strategies to maintain dissolved oxygen (>30%) and substrate concentrations. ANKASCIN 568-R, a commercial this compound extract, is produced via patented fermentation technology, yielding 10× higher concentrations than conventional methods.

化学反応の分析

科学研究への応用

アンカフラビンは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、アザフィロノイド構造とその反応性を研究するためのモデル化合物として使用されます。 生物学では、アンカフラビンは、抗炎症作用と抗酸化作用について調査されており、潜在的な治療的応用があります. 医学では、ペルオキシソーム増殖剤活性化受容体ガンマや核因子(赤血球系由来2)様2などの転写因子を調節することにより、代謝症候群やその他の病気の予防における役割について調査されています. 業界では、アンカフラビンは天然の食用色素として、および機能性成分としてニュートラシューティカルに使用されています.

科学的研究の応用

Bioactivities and Mechanisms

- Antioxidant Properties : Ankaflavin exhibits strong antioxidant activity, which helps protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways by blocking tumor necrosis factor-alpha (TNFα) activation and nuclear factor kappa B (NF-κB) activation. This mechanism contributes to its potential in treating inflammatory diseases .

- Anti-cancer Activity : this compound demonstrates selective cytotoxicity against cancer cell lines such as Hep G2 and A549 while showing minimal toxicity to normal cells. It induces apoptosis in cancer cells through chromatin condensation and fragmentation .

- Lipid Metabolism Modulation : this compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, which play vital roles in lipid metabolism regulation. This action can help alleviate conditions like hyperlipidemia and non-alcoholic fatty liver disease .

- Neuroprotective Effects : Research indicates that this compound may protect neurons from damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Comprehensive Applications

This compound's diverse applications span several fields:

Case Studies

- Metabolic Syndrome Alleviation : A study demonstrated that this compound activates PPARγ and Nrf-2 pathways, leading to significant improvements in metabolic syndrome markers such as lipid profiles and insulin sensitivity .

- Cancer Cell Apoptosis : In vitro studies revealed that this compound effectively induced apoptosis in Hep G2 cells at concentrations as low as 15 μg/mL, suggesting its potential as a therapeutic agent in liver cancer treatment .

- Neuroprotection Against Alcoholic Liver Injury : Research indicated that this compound could mitigate alcoholic liver injury by reducing oxidative stress and inflammation, highlighting its dual role in both liver protection and neuroprotection .

作用機序

類似の化合物との比較

アンカフラビンは、モナスシン、ルブロプンクタチン、モナスコルブリンなどの他のアザフィロノイド化合物と頻繁に比較されます。 これらのすべての化合物は、類似の構造と生物活性を共有していますが、アンカフラビンは、その強力な抗炎症作用と抗酸化作用で独特です. たとえば、モナスシンも抗炎症作用と抗酸化作用を示しますが、アンカフラビンほど強力ではありません. 一方、ルブロプンクタチンとモナスコルブリンは、主に脂質低下作用で知られています.

結論

アンカフラビンは、さまざまな科学研究への応用に大きな可能性を秘めた汎用性の高い化合物です。その独自の構造と強力な生物活性は、化学、生物学、医学、産業の分野におけるさらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Ankaflavin vs. Monascin

Both are yellow azaphilones with nearly identical chromophores but differ in side-chain substituents:

- Monascin : Contains a methyl group at C-3.

- This compound: Features an ethyl group at C-4 . This minor structural difference leads to distinct molar masses (adjusted by a factor of 1.079 during quantification) and variations in bioactivity .

Comparison with Other Monascus Pigments

Production and Yield Optimization

Fermentation Conditions

Extraction Methods

- This compound : Optimal extraction uses 90:1 liquid-to-solid ratio with n-hexane and ultrasonic treatment .

- Monascin: Separated using n-hexane:methanol:water (10:5.5:4.5) .

Bioactivity and Pharmacological Properties

Antioxidant Activity

Cytotoxicity

Metabolic Effects

- Lipid Regulation : this compound and monascin reduce cholesterol via PPARγ activation, outperforming monacolin K . DFT studies confirm their lower hydrolysis activation energy (ΔG), enhancing cholesterol-lowering efficacy .

- Anti-Diabetic Action : this compound upregulates Nrf2 and improves insulin sensitivity in methylglyoxal-induced diabetes .

Toxicity Profile

- This compound: Low hemolytic activity (<5% at 320 μg/mL) and negligible toxicity in non-cancerous cells .

- Monascin : Similar low toxicity but higher safety margins compared to red pigments (e.g., rubropunctamine) .

生物活性

Ankaflavin, a secondary metabolite derived from the fermentation of Monascus purpureus, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

1. Antioxidant Activity

Overview of Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress and preventing cellular damage. A comparative study highlighted that this compound's antioxidant capacity is enhanced when combined with other Monascus pigments like monascin. The antioxidant activity of these compounds was evaluated using various assays, including chemical antioxidant tests and cellular antioxidant assays (CAA) .

Table 1: Antioxidant Activity of Monascus Pigments

| Compound | Antioxidant Activity (Quercetin Equivalent) |

|---|---|

| This compound | Moderate (exact value not specified) |

| Monasfluore A | Higher than this compound |

| Monaphilone A | Highest among tested pigments |

| New Yellow Pigment | Highest (7.23 μM) |

This table illustrates that while this compound has notable antioxidant properties, it is less potent than some other pigments derived from Monascus purpureus.

2. Hypolipidemic Effects

Clinical Studies on Lipid Regulation

A randomized double-blind study investigated the effects of a formulation containing this compound (Ankascin 568 plus) on lipid profiles in subjects with borderline high cholesterol levels. Over 12 weeks, participants taking 500 mg daily showed significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, indicating a potential role in managing hyperlipidemia .

Table 2: Lipid Profile Changes Over Time

| Time Point | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |

|---|---|---|

| Baseline | 200 | 150 |

| Week 4 | 176 (-11.9%) | 121 (-19.0%) |

| Week 8 | 178 | 122 |

| Week 12 | 180 | 125 |

These findings suggest that this compound may be beneficial in reducing cardiovascular risk factors.

3. Cytotoxic Activity Against Cancer Cells

Mechanism of Action

This compound has demonstrated selective cytotoxicity against human cancer cell lines such as Hep G2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µg/mL, indicating its potential as an anticancer agent without significant toxicity to normal cells . The mechanism appears to involve apoptosis, as evidenced by chromatin condensation and fragmentation observed in treated cells.

4. Anti-inflammatory Effects

Research Insights

Studies have shown that this compound can modulate inflammatory pathways. It positively influences several transcription factors related to metabolic syndrome, including PPAR-gamma and Nrf2, which are involved in lipid metabolism and the body's antioxidant response . This suggests that this compound may help reduce inflammation associated with metabolic disorders.

Case Studies

Study on Alcohol-Induced Liver Injury

In a study involving mice with ethanol-induced liver injury, the administration of this compound resulted in improved liver function markers and reduced hepatic lipid peroxidation. The compound also enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This demonstrates its protective effects against liver damage.

Q & A

Q. What are the primary molecular targets of Ankaflavin in lipid metabolism regulation?

this compound interacts selectively with nuclear receptors involved in lipid homeostasis. Molecular docking studies reveal strong binding affinities for Farnesoid X Receptor (FXR: -10.2 kcal/mol) and LDL metabolic regulator (LDM: -9.3 kcal/mol), suggesting modulation of cholesterol synthesis and lipoprotein metabolism. In contrast, minimal binding to NPC1L1 (-3.9 kcal/mol) indicates limited efficacy in intestinal cholesterol absorption pathways .

Q. What experimental models are validated for studying this compound's hypolipidemic effects?

Hyperlipidemic hamster models are widely used to evaluate this compound's efficacy. Key endpoints include reductions in serum total cholesterol (TC), triglycerides (TG), and LDL-C, with concurrent increases in HDL-C. For example, 8-week administration of this compound (30 μM) reduced aortic lipid plaque formation by 40% while elevating HDL-C by 15% compared to controls, validated via ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How is this compound purity validated in pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 390 nm) is the standard method. Spectroscopic analyses (NMR, MS) confirm structural integrity, while stability tests under varying pH and temperature conditions ensure compound reliability. Purity thresholds ≥95% are recommended for in vitro assays .

Advanced Research Questions

Q. What methodological considerations are critical for interpreting this compound's cytotoxic selectivity in cancer cells?

Dose-dependent cytotoxicity assays (e.g., MTT or Annexin V staining) must differentiate between selective apoptosis and nonspecific toxicity. For instance, this compound (30 μM) reduced HepG2 cell viability to 62.8% via Akt/NF-κB pathway inhibition, while sparing normal hepatocytes. Parallel assays with ROS scavengers (e.g., NAC) can isolate oxidative stress-mediated effects .

Q. How can conflicting data on this compound's receptor activation be resolved?

Discrepancies in PPARγ activation studies may stem from cell-type-specific cofactor availability or ligand-binding domain polymorphisms. Dual-luciferase reporter assays in HEK293 cells, combined with competitive binding assays using rosiglitazone as a control, can clarify agonistic potency. Cross-validation with gene knockout models (e.g., PPARγ-/-) is advised .

Q. What strategies optimize this compound yield in solid-state fermentation (SSF)?

Maximizing yield (27.23 mg/g dry matter) requires substrate optimization (e.g., sugarcane bagasse with 60% moisture), nitrogen supplementation (0.5% NH4Cl), and controlled fermentation (30°C, 18 days). Post-fermentation extraction with ethyl acetate and vacuum drying preserve thermolabile pigments. Yield quantification via HPLC-DAD ensures batch consistency .

Q. How do researchers address this compound's poor solubility in in vivo studies?

Nanoemulsion formulations using Tween-80 or PEG-400 enhance bioavailability. Pharmacokinetic studies in rats show a 3.2-fold increase in plasma Cmax with lipid-based carriers compared to aqueous suspensions. Stability assessments under simulated gastric conditions (pH 1.2–6.8) are critical for oral delivery .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

Non-linear regression models (e.g., sigmoidal dose-response curves) with IC50/EC50 calculations (GraphPad Prism) are standard. For lipid-lowering studies, multivariate ANOVA accounts for covariates like diet and genetic background. Meta-analyses of preclinical data should prioritize studies reporting SEM/SD and sample sizes ≥6 .

Q. How can molecular docking results for this compound be experimentally validated?

In silico predictions (AutoDock Vina) require cross-validation with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔG). For FXR, transient transfection assays in HepG2 cells with luciferase reporters confirm transcriptional activation .

Q. What protocols mitigate batch variability in this compound isolation from Monascus spp.?

Standardized fermentation protocols (ISO 9001:2015) with strain authentication (e.g., M. purpureus TISTR 3003-M16) reduce variability. Post-extraction purification via preparative TLC (silica gel GF254) and crystallization in methanol/water (7:3 v/v) ensures ≥98% purity. Batch records must document UV-Vis spectra (λmax = 370 nm) .

Data Interpretation & Reproducibility

Q. How should researchers address inconsistent anti-inflammatory outcomes across this compound studies?

Variability in LPS-induced inflammation models (e.g., RAW264.7 vs. primary macrophages) necessitates strict endotoxin controls. Transcriptomic profiling (RNA-seq) of NF-κB and MAPK pathways identifies context-dependent modulation. Pre-treatment with this compound (1–10 μM) for 24h prior to LPS challenge improves reproducibility .

Q. What quality controls are essential for toxicological evaluations of this compound?

OECD-compliant assays (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity) are mandatory. In vitro hepatotoxicity screens (e.g., HepG2 ATP depletion) should precede in vivo studies. Chromosomal condensation assays (Hoechst 33342 staining) at IC50 thresholds (15 μg/mL) assess tumor-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。